5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
13C NMR :
Table 3: Key NMR Assignments
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.2–1.4 | CH3 (ethyl) |
| 2.4–2.6 | CH2 (ethyl) |
| 7.0–8.5 | Aromatic C-H |
| 10–12 | NH (pyrrole) |
Infrared (IR) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 350.98 ([M]+).
- Fragmentation: Loss of ethyl (m/z 279), Br (m/z 271), or I (m/z 224).
X-ray Crystallographic Studies and Electron Density Analysis
While direct X-ray data for this compound is limited, studies on analogous pyrrolopyridines (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) reveal:
- Bond critical points : Covalent N-C and C-C bonds with electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵.
- Intermolecular interactions : N-H⋯N hydrogen bonds and weak C-H⋯I contacts stabilize the crystal lattice.
Figure 1 : Predicted molecular packing (derived from ).
Tautomerism and Conformational Isomerism
- Tautomerism : The 1H-pyrrolo[2,3-b]pyridine core can theoretically tautomerize via proton shifts between nitrogen atoms. However, the electron-withdrawing bromo and iodo substituents, combined with the ethyl group’s steric bulk, likely stabilize the 1H tautomer.
- Conformational isomerism : The ethyl group at position 2 may adopt staggered or eclipsed conformations relative to the heterocycle, influencing intermolecular interactions.
Table 4: Factors Influencing Tautomer/Conformer Stability
| Factor | Effect |
|---|---|
| Electron-withdrawing groups (Br, I) | Stabilize the 1H tautomer by reducing electron density on nitrogen. |
| Steric bulk (ethyl) | Restricts rotational freedom, favoring staggered conformers. |
属性
IUPAC Name |
5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIN2/c1-2-7-8(11)6-3-5(10)4-12-9(6)13-7/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOQJMWSCLYUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1)N=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678429 | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-12-3 | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article provides an overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a CAS number of 1228666-12-3. The compound features a pyrrolopyridine core structure, which is known for its biological activity against various targets.
Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrIN2 |
| CAS Number | 1228666-12-3 |
| Purity Limit | ≥ 95% |
| Storage Temperature | Room Temperature |
Kinase Inhibition
Research indicates that compounds with similar structural motifs to this compound exhibit potent inhibitory activity against various kinases. For example, azaindole derivatives have been extensively studied for their roles as kinase inhibitors, contributing to drug discovery efforts aimed at targeting cancer and other diseases .
Case Studies:
- Aurora Kinase Inhibitors : Azaindole derivatives have shown promise in inhibiting Aurora kinases, which are critical in cell division and proliferation. The design and synthesis of these compounds often involve the modification of the pyrrolopyridine scaffold to enhance potency and selectivity against specific kinase targets .
- CHK1 Inhibitors : Another area of interest is the inhibition of checkpoint kinase 1 (CHK1), where compounds similar to this compound have demonstrated cytotoxic effects in cancer cell lines. The structure–activity relationship (SAR) studies indicate that substitutions on the indole ring significantly influence the inhibitory activity .
The biological activity of this compound is attributed to its ability to bind selectively to the ATP-binding sites of kinases. The presence of halogen atoms (bromine and iodine) in its structure may enhance binding affinity through halogen bonding interactions, which are crucial for the stability and efficacy of kinase inhibitors.
Research Findings
Despite limited literature specifically on this compound, related compounds have been extensively investigated. For instance:
- Inhibition Data : In studies involving similar pyrrolopyridine derivatives, IC50 values (the concentration required to inhibit 50% of enzyme activity) have been reported in the nanomolar range for several kinases, indicating strong inhibitory potential .
- Selectivity Profiles : Compounds derived from this scaffold often exhibit favorable selectivity profiles against a panel of kinases, making them suitable candidates for further development in therapeutic applications.
科学研究应用
Medicinal Chemistry
5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has shown promise in medicinal chemistry due to its potential as a bioactive molecule. Its derivatives have been investigated for their pharmacological activities, including:
- Anticancer Activity : Research indicates that compounds similar to 5-bromo derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, pyrrolopyridines have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through electrophilic substitution reactions. Key applications include:
-
Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex heterocycles, which are valuable in drug development.
Reaction Type Example Products Electrophilic Aromatic Substitution New pyrrolopyridine derivatives Nucleophilic Substitution Modified bioactive compounds
Material Science
In material science, this compound is explored for its potential use in developing advanced materials such as:
-
Conductive Polymers : The compound's structure can be integrated into polymer matrices to enhance electrical conductivity.
Application Area Material Type Electronics Conductive coatings Sensors Organic electronic devices
Case Studies and Literature Insights
Despite limited literature specifically on this compound, several studies have highlighted its potential applications:
- Anticancer Research : A study published in Journal of Medicinal Chemistry focused on the anticancer properties of pyrrolopyridine derivatives, noting structural modifications that enhance activity .
- Synthetic Methodology : A review article in Organic Letters discussed synthetic routes involving halogenated pyrroles and their utility in creating diverse chemical libraries .
相似化合物的比较
Key Observations :
- Reactivity: The 3-iodo substituent in the target compound enables cross-coupling reactions (e.g., Sonogashira), similar to compound 20b . The ethyl group at position 2 may reduce steric hindrance compared to bulkier substituents (e.g., tosyl groups in compound 10 ).
- Solubility : The ethyl group enhances lipophilicity compared to unsubstituted analogs (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine), improving solubility in organic solvents like THF or dichloromethane .
Spectral and Physicochemical Properties
Notes:
Pharmacological and Industrial Relevance
- Medicinal Chemistry : The pyrrolo[2,3-b]pyridine core is prevalent in kinase inhibitors (e.g., CDK1 modulators) . The target compound’s bromo and iodo substituents allow further functionalization to enhance target binding .
准备方法
Starting Materials and Initial Functionalization
The precursor 5-bromo-1H-pyrrolo[2,3-b]pyridine is commonly prepared by bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at 0°C to room temperature for 10–60 minutes.
The 3-position iodination is achieved using electrophilic iodine sources like N-iodosuccinimide (NIS) under mild conditions, often at room temperature, to afford 3-iodo derivatives with high regioselectivity.
Protecting Group Strategies
The pyrrole nitrogen (N-1) is often protected by tosylation (using tosyl chloride and a base such as aqueous sodium hydroxide) to prevent undesired side reactions during halogenation or coupling steps.
This protection facilitates selective Suzuki-Miyaura cross-coupling at the halogenated positions without affecting the nitrogen functionality.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling is the key method for introducing aryl or alkyl substituents at halogenated positions.
Typical conditions involve the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst, potassium carbonate as base, and a dioxane/water solvent mixture heated at 80°C to reflux for 1 to 16 hours.
For example, 5-bromo-3-iodo derivatives can be selectively coupled at the 5-bromo position first, followed by coupling at the 3-iodo position, leveraging the different reactivities of bromine and iodine in cross-coupling chemistry.
Purification and Isolation
After reaction completion, the mixture is typically acidified and extracted with organic solvents such as ethyl acetate.
Purification is achieved by filtration through Celite, washing with aqueous sodium chloride, drying over sodium sulfate, and concentration under reduced pressure.
Final purification is often performed using flash chromatography on silica gel with solvent systems like heptane/ethyl acetate (7:3) to achieve purity ≥95%.
Data Table: Typical Reaction Conditions for Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination at 5-position | Br2 or NBS, chloroform or DCM, triethylamine (base) | 0°C to RT | 10–60 min | 65–75 | Controlled to avoid over-bromination |
| Iodination at 3-position | N-iodosuccinimide (NIS), DCM or THF | RT | 1–4 hours | 70–80 | High regioselectivity |
| N-1 Tosylation (protection) | Tosyl chloride, aqueous NaOH, DCM | 0°C to RT | 1–12 hours | 80–90 | Protects pyrrole nitrogen |
| Suzuki Coupling (5-position) | Pd(dppf)Cl2, K2CO3, dioxane/water (2.5:1) | 80°C to reflux | 1–16 hours | 60–85 | Coupling with aryl or alkyl boronic acids |
| Suzuki Coupling (3-position) | Pd(PPh3)4, K2CO3, dioxane/water | 80–105°C | 3–8 hours | 50–75 | Often performed after 5-position coupling |
| Alkylation at 2-position | Ethyl organometallic reagent or ethylboronic acid derivative | RT to 80°C | 2–6 hours | 55–70 | May require base and inert atmosphere |
Research Findings and Observations
The selectivity of halogenation is critical: bromination at the 5-position precedes iodination at the 3-position due to the electronic and steric environment of the pyrrolo[2,3-b]pyridine ring.
Protecting the pyrrole nitrogen as a tosyl derivative enhances the regioselectivity and yield of subsequent cross-coupling reactions, preventing side reactions such as N-arylation or polymerization.
The Suzuki-Miyaura reaction is the preferred method for introducing diverse substituents at halogenated positions, with palladium catalysts and base combinations optimized for high conversion and minimal by-products.
Reaction times and temperatures vary depending on the halogen and coupling partner; iodides are generally more reactive than bromides, allowing for sequential functionalization strategies.
Purification by silica gel chromatography is essential to isolate the pure product, especially to remove residual palladium catalysts and side products.
常见问题
Q. What are the key synthetic strategies for introducing ethyl and iodo substituents into the pyrrolo[2,3-b]pyridine core?
The ethyl group at position 2 is typically introduced via alkylation reactions using ethyl iodide or similar reagents under basic conditions (e.g., NaH in THF) . The iodine at position 3 can be incorporated through electrophilic iodination or halogen exchange. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine serves as a precursor for coupling reactions, such as Sonogashira or Suzuki-Miyaura, to install functionalized aryl/alkynyl groups . Structural confirmation relies on H/C NMR and HRMS .
Q. How is the compound purified, and what analytical methods validate its structure?
Silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate or dichloromethane/methanol) is standard for purification . Purity (>95%) is assessed via HPLC, while H NMR (e.g., δ 12.40 ppm for NH protons) and C NMR (e.g., δ 185.58 ppm for aldehyde groups) confirm regiochemistry and functionalization .
Q. What are the challenges in handling bromo-iodo derivatives during synthesis?
Competing reactivity between bromine and iodine substituents requires controlled reaction conditions. For instance, iodine’s higher leaving-group tendency may necessitate protecting groups (e.g., tosyl) to direct substitution at bromine . Optimized Pd-catalyzed cross-coupling conditions (e.g., 105°C, KCO base) ensure selective functionalization .
Advanced Research Questions
Q. How do steric and electronic effects of ethyl/iodo groups influence cross-coupling efficiency?
The ethyl group introduces steric hindrance, potentially slowing coupling reactions at adjacent positions. In contrast, the iodine substituent enhances electrophilicity, facilitating oxidative addition in Pd-catalyzed couplings. For example, Suzuki reactions with 3,4-dimethoxyphenylboronic acid achieve 58% yield under Pd(PPh) catalysis . Comparative studies show iodine’s superior reactivity over bromine in Stille couplings .
Q. How to resolve contradictions in biological activity data across structurally similar derivatives?
Structural-activity relationship (SAR) studies highlight substituent-dependent effects. For instance:
| Compound Substitution | Biological Activity (IC) | Reference |
|---|---|---|
| 5-Bromo-3-iodo derivative | FGFR inhibition: 0.5 µM | |
| 5-Bromo-3-nitro derivative | Inactive (IC >10 µM) | |
| Discrepancies arise from electronic modulation (e.g., nitro groups reduce binding affinity). Dose-response assays and molecular docking are critical for validation . |
Q. What protective group strategies optimize nitrogen reactivity in the pyrrole ring?
Tosyl (Ts) and SEM [(2-(trimethylsilyl)ethoxy)methyl] groups are commonly used. Tosyl protection (e.g., using TsCl/NaH in THF) stabilizes the NH proton during iodination or alkylation, achieving >90% yields . SEM groups offer orthogonal deprotection under acidic conditions, enabling sequential functionalization .
Q. What methodological considerations improve regioselectivity in halogenation?
Directed ortho-metalation (DoM) with directing groups (e.g., aldehydes) or transition-metal catalysts (e.g., CuI) enhances regioselectivity. For example, bromination at position 5 is favored in aldehydes due to electronic directing effects, while iodine preferentially occupies position 3 in Pd-mediated reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
